molecular formula C12H15ClN2O2 B1389074 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 58555-23-0

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No. B1389074
CAS RN: 58555-23-0
M. Wt: 254.71 g/mol
InChI Key: MPGHLBNEMCIKEP-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid hydrochloride, or 2M3MBAH, is a chemical compound that has been studied extensively in the scientific community. It is a small molecule that has been used in a variety of applications, including as an inhibitor of enzymes, as a drug target, and as a biomarker for disease. 2M3MBAH has been found to have various biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Advantages and Limitations for Lab Experiments

2M3MBAH has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easy to synthesize and study. Additionally, it is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. However, 2M3MBAH is also relatively expensive, and its effects can vary depending on the dosage and the experimental conditions.

Future Directions

As 2M3MBAH continues to be studied, there are several potential future directions for research. One area of research is the development of new drugs that target the action of 2M3MBAH. Additionally, further research into the biochemical and physiological effects of 2M3MBAH could lead to new treatments for neurological disorders and cancer. Finally, more research into the synthesis of 2M3MBAH could lead to improved methods for its production.

Scientific Research Applications

2M3MBAH has been studied extensively in the scientific community due to its potential applications in drug discovery and development. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes it a potential target for the development of drugs to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. 2M3MBAH has also been used as a biomarker for liver disease, as well as a potential target for the development of drugs to treat cancer.

properties

IUPAC Name

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14;/h3-6,8H,7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHLBNEMCIKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride

CAS RN

58555-23-0
Record name 1H-Benzimidazole-1-propanoic acid, α,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58555-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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